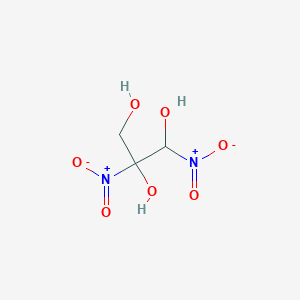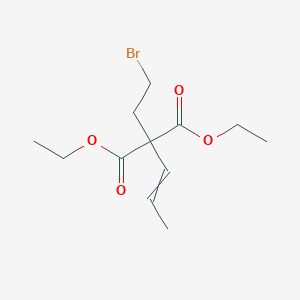
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both bromine and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with 2-bromoethanol and prop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, facilitating the nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are typically used.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while elimination reactions would produce alkenes.
Scientific Research Applications
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for various substitution and elimination reactions. The ester groups can participate in hydrolysis and other transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl diallylmalonate: Similar in structure but with allyl groups instead of bromoethyl and prop-1-en-1-yl groups.
Diethyl malonate: Lacks the bromoethyl and prop-1-en-1-yl groups, making it less reactive in certain types of reactions.
Diethyl 2-bromoethylmalonate: Contains the bromoethyl group but lacks the prop-1-en-1-yl group.
Uniqueness
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both bromoethyl and prop-1-en-1-yl groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, offering multiple pathways for chemical transformations.
Properties
CAS No. |
174619-42-2 |
|---|---|
Molecular Formula |
C12H19BrO4 |
Molecular Weight |
307.18 g/mol |
IUPAC Name |
diethyl 2-(2-bromoethyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H19BrO4/c1-4-7-12(8-9-13,10(14)16-5-2)11(15)17-6-3/h4,7H,5-6,8-9H2,1-3H3 |
InChI Key |
SJIWJGCGAGZZAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCBr)(C=CC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


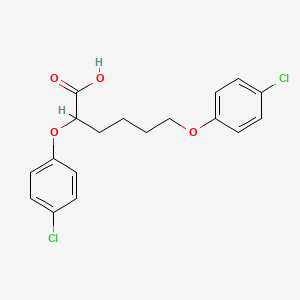
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)
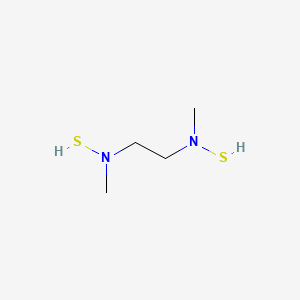
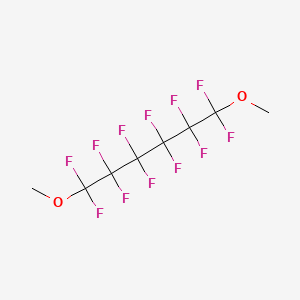
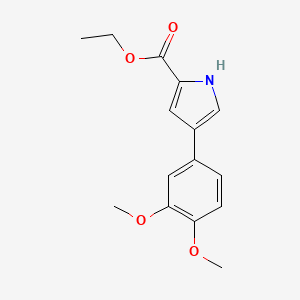
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
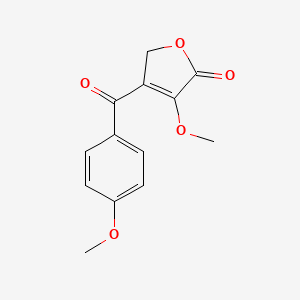
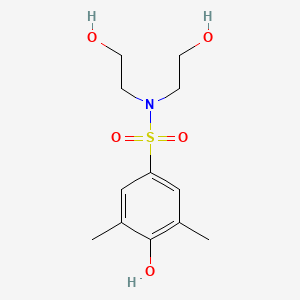
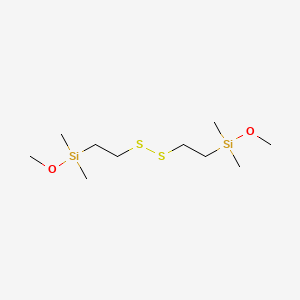
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
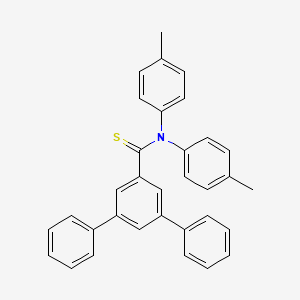

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
